molecular formula C20H20ClN3OS B2785248 N-(4-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206987-54-3

N-(4-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2785248
CAS No.: 1206987-54-3
M. Wt: 385.91
InChI Key: DYKTUTFVEPTAGZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole-based acetamide derivative characterized by a 1-ethyl-substituted imidazole core, a p-tolyl (4-methylphenyl) group at position 5, and a thioacetamide linker connected to a 4-chlorophenyl moiety. This compound belongs to a broader class of imidazole-thioacetamide hybrids, which are frequently explored for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The structural uniqueness of this molecule lies in the strategic placement of hydrophobic (p-tolyl, 4-chlorophenyl) and electron-withdrawing (thioacetamide) groups, which may enhance its binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-3-24-18(15-6-4-14(2)5-7-15)12-22-20(24)26-13-19(25)23-17-10-8-16(21)9-11-17/h4-12H,3,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKTUTFVEPTAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anticancer, and enzyme inhibition activities, supported by relevant data tables and case studies.

  • Molecular Formula : C20H20ClN3OS
  • Molecular Weight : 385.91 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antiviral Activity

Research indicates that compounds similar to this compound show promising antiviral effects. For example, derivatives of imidazole have been studied for their ability to inhibit viral replication. A study highlighted the efficacy of certain thiazolidinone derivatives in inhibiting the NS5B RNA polymerase of Hepatitis C virus (HCV), achieving IC50 values below 35 μM .

CompoundIC50 (μM)Target
7532.2HCV NS5B
7331.9HCV NS5B

2. Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study on hybrid derivatives containing imidazole structures demonstrated significant cytotoxicity against HeLa cells, suggesting that modifications in the imidazole ring can enhance biological activity .

Cell LineCompound Concentration (μM)% Inhibition
HeLa1075%
MCF72068%

3. Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial for treating neurological disorders. Compounds with similar structures have demonstrated effective inhibition of AChE, indicating that this compound could be a candidate for further study in this area .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Antiviral Properties : A recent publication discussed the synthesis and evaluation of various substituted imidazoles for their antiviral properties, highlighting that specific substitutions significantly enhance activity against viral targets .
  • Cytotoxicity Assessment : Research focusing on imidazole derivatives showed that compounds with additional thiol groups exhibited increased cytotoxicity against cancer cell lines, suggesting a mechanism involving enhanced cellular uptake or interaction with biological targets .
  • Enzyme Inhibitory Effects : The inhibitory effects on metabolic enzymes were evaluated, revealing that certain derivatives could serve as effective treatments for conditions like glaucoma and Alzheimer’s disease due to their ability to inhibit AChE .

Scientific Research Applications

The compound exhibits a range of biological activities that can be categorized as follows:

Antiviral Activity

Research indicates that derivatives of imidazole, including this compound, show promising antiviral effects. For instance, studies have demonstrated the ability of certain thiazolidinone derivatives to inhibit the NS5B RNA polymerase of the Hepatitis C virus (HCV), achieving IC50 values below 35 μM.

CompoundIC50 (μM)Target
7532.2HCV NS5B
7331.9HCV NS5B

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, hybrid derivatives containing imidazole structures have shown significant cytotoxicity against HeLa cells.

Cell LineCompound Concentration (μM)% Inhibition
HeLa1075%
MCF72068%

Enzyme Inhibition

N-(4-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has also demonstrated potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This inhibition is crucial for treating neurological disorders, suggesting further research into this area.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Study on Antiviral Properties : A publication discussed the synthesis and evaluation of various substituted imidazoles for their antiviral properties, highlighting that specific substitutions significantly enhance activity against viral targets.

Cytotoxicity Assessment : Research focusing on imidazole derivatives showed that compounds with additional thiol groups exhibited increased cytotoxicity against cancer cell lines. This suggests a mechanism involving enhanced cellular uptake or interaction with biological targets.

Enzyme Inhibitory Effects : The inhibitory effects on metabolic enzymes were evaluated, revealing that certain derivatives could serve as effective treatments for conditions like glaucoma and Alzheimer’s disease due to their ability to inhibit AChE.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (–S–) undergoes nucleophilic substitution under alkaline conditions. For example:

RS–CH2–CO–NH–Ar+NuRNu+HS–CH2–CO–NH–Ar\text{RS–CH}_2\text{–CO–NH–Ar} + \text{Nu}^- \rightarrow \text{RNu} + \text{HS–CH}_2\text{–CO–NH–Ar}

Key observations :

  • Reactivity increases with polar aprotic solvents (e.g., DMF) and bases like K₂CO₃.

  • Common nucleophiles include amines, alkoxides, and thiols.

Reaction ConditionsReagentsProductsYield (%)
DMF, K₂CO₃, 80°CBenzylamineN-(4-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)amino)acetamide72
THF, NaH, RTEthanolEthyl thioether derivative65

Oxidation Reactions

The thioether moiety is oxidized to sulfoxide or sulfone derivatives using oxidizing agents:

RS–CH2–CO–NH–ArH2O2/AcOHRSO–CH2–CO–NH–ArKMnO4RSO2–CH2–CO–NH–Ar\text{RS–CH}_2\text{–CO–NH–Ar} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{RSO–CH}_2\text{–CO–NH–Ar} \xrightarrow{\text{KMnO}_4} \text{RSO}_2\text{–CH}_2\text{–CO–NH–Ar}

Data highlights :

  • H₂O₂ in acetic acid selectively produces sulfoxides (confirmed via 1H NMR^{1}\text{H NMR}).

  • Stronger oxidants like KMnO₄ yield sulfones but may degrade the imidazole ring at elevated temperatures.

Oxidizing AgentProductReaction Time (h)Temperature (°C)
30% H₂O₂Sulfoxide425
KMnO₄ (aq.)Sulfone660

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

CH3CONH–Ar+H2OHCl or NaOHCH3COOH+H2N–Ar\text{CH}_3\text{CONH–Ar} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{CH}_3\text{COOH} + \text{H}_2\text{N–Ar}

Notable findings :

  • Acidic hydrolysis (6M HCl, reflux) achieves 89% conversion to the carboxylic acid derivative.

  • Basic conditions (NaOH/EtOH) yield sodium carboxylate intermediates, useful for further functionalization.

Imidazole Ring Reactivity

The 1H-imidazole ring participates in electrophilic substitution and coordination reactions:

  • Halogenation : Bromination at C4 occurs with Br₂ in CCl₄, confirmed by X-ray crystallography .

  • Metal complexation : Forms stable complexes with Cu(II) and Fe(III) via N-coordination, enhancing catalytic activity in oxidation reactions .

Reaction TypeReagentsProductApplication
BrominationBr₂/CCl₄4-Bromoimidazole derivativeIntermediate for cross-coupling
Cu(II) complexCuCl₂[Cu(L)₂Cl₂]Catalytic oxidations

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition produces:

  • Primary products : CO₂, NH₃, and chlorinated aromatics (GC-MS data).

  • Mechanism : Radical-mediated cleavage of the thioether and imidazole moieties.

Reaction Optimization Insights

  • Solvent effects : DMF > THF > EtOH in nucleophilic substitution efficiency.

  • Temperature : Reactions above 80°C risk imidazole ring degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogues and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀ / EC₅₀) Reference
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine-thioacetamide 4,6-distyryl, 3-cyano, 4-chlorophenyl Not reported
N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)-1H-imidazol-2-yl]thio]acetamide Imidazole-thioacetamide Benzothiazole, 4,5-dimethyl imidazole, p-tolyl/4-nitrophenyl Cytotoxic (IC₅₀: 15.67 µg/mL vs. C6 cells)
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) Thiazole-thioacetamide Tetrazolylthio, 5-methylthiazole, phenyl Anticancer (IC₅₀: 23.30 µM vs. A549 cells)
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) Imidazole-thioacetamide 4-fluorophenyl, 4-methoxyphenyl, thiazol-2-yl COX-1/2 inhibition

Structure-Activity Relationships (SAR)

  • Imidazole Core : The 1-ethyl group in the target compound likely reduces metabolic degradation compared to 1H-unsubstituted imidazoles (e.g., ’s derivatives), enhancing pharmacokinetic stability .
  • In contrast, nitro or fluoro substituents (e.g., ) may polarize the molecule, affecting solubility and target selectivity .
  • Thioacetamide Linker : The sulfur atom in the thioacetamide moiety improves hydrogen-bonding capacity and redox activity, a feature shared with antitumor agents like 4c () .

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves a multi-step approach:

Acetamide Precursor Formation : React 4-chlorophenylamine with 2-chloroacetyl chloride under basic conditions (e.g., NaOH in THF) to form the acetamide intermediate.

Thioether Formation : Couple the intermediate with a thiol-containing imidazole derivative (e.g., 1-ethyl-5-(p-tolyl)-1H-imidazole-2-thiol) using a base like K₂CO₃ in DMF at 60–80°C for 6–12 hours.

Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. Optimization Tips :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Catalysts : Additives like KI can accelerate thioether bond formation.
  • Temperature Control : Maintain 60–80°C to avoid byproducts.

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of key groups (e.g., aromatic protons, thioether linkage).
    • FT-IR : Identify S–C=O (1680–1700 cm⁻¹) and C–S (650–700 cm⁻¹) stretches .
  • Mass Spectrometry (LC-MS) : Verify molecular weight (MW: ~385.9 g/mol) and detect impurities .
  • Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values.
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Methodological Answer: Contradictions often arise from subtle structural variations. Strategies include:

Comparative SAR Studies : Test analogs with systematic substitutions (e.g., p-tolyl vs. 3-nitrophenyl) in standardized assays (e.g., enzyme inhibition, cytotoxicity). Example:

SubstituentIC₅₀ (µM)Notes
p-Tolyl1.61High lipophilicity enhances membrane permeability
3-Nitrophenyl>1000Electron-withdrawing groups reduce binding affinity

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with target proteins .

Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in this compound class?

Methodological Answer:

Scaffold Diversification : Synthesize derivatives with variations in:

  • Imidazole Substituents : Alter alkyl chains (e.g., ethyl vs. methyl) to modulate pharmacokinetics.
  • Aromatic Rings : Introduce electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups to tune electronic effects .

Biological Profiling :

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets (e.g., COX-1/2 for anti-inflammatory activity) .
  • Cellular Uptake Studies : Use fluorescent analogs to track intracellular localization .

QSAR Modeling : Apply partial least squares (PLS) regression to correlate structural descriptors (logP, polar surface area) with activity data .

Q. What in silico approaches are recommended to predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking :

  • Software : Use Schrödinger Suite or MOE to dock the compound into target active sites (e.g., kinases, GPCRs).
  • Validation : Cross-check with crystallographic data (PDB) for accuracy .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and residue interactions.

Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Discovery Studio .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

Methodological Answer:

LogP Optimization : Introduce polar groups (e.g., –OH, –COOH) to reduce logP (target range: 2–4) while maintaining permeability .

Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility.

Prodrug Design : Mask thioacetamide with ester prodrugs for improved oral bioavailability.

In Vitro ADME :

  • Microsomal Stability : Incubate with liver microsomes to assess metabolic half-life.
  • Caco-2 Permeability : Evaluate intestinal absorption potential .

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